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Abstract
Echinulin (C29H39N3O2) is a complex indole alkaloid produced by various species of the

Aspergillus and Eurotium genera of fungi.[1] Structurally, it is characterized by a

diketopiperazine moiety derived from L-alanine and L-tryptophan, which is extensively

prenylated at the indole nucleus. The stereochemistry of echinulin is defined by two chiral

centers within the diketopiperazine ring, specifically at the C-3 and C-6 positions. This guide

provides a comprehensive overview of the chemical structure, stereochemistry, and key

analytical data of echinulin. It includes detailed spectroscopic data, experimental

methodologies for structural elucidation, and an examination of its known interaction with the

NF-κB signaling pathway.

Chemical Structure and Stereochemistry
The systematic IUPAC name for echinulin is (3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-

yl)-5,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione.[1] The core of the

molecule is a piperazine-2,5-dione, a cyclic dipeptide, which is substituted at positions 3 and 6.

The key structural features are:

Diketopiperazine Ring: A central six-membered ring containing two amide linkages.
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Chiral Centers: Two stereocenters are located at the α-carbons of the amino acid residues,

C-3 (from alanine) and C-6 (from tryptophan). The absolute configuration has been

determined to be (3S, 6S).

Indole Moiety: A tryptophan-derived indole ring is attached to the C-6 position of the

diketopiperazine ring via a methylene bridge.

Isoprenoid Groups: The indole nucleus is decorated with three isoprenoid groups: two 3-

methylbut-2-enyl (prenyl) groups at positions C-5 and C-7, and one 2-methylbut-3-en-2-yl

(reverse prenyl) group at position C-2.

Molecular Formula: C29H39N3O2[1] Molecular Weight: 461.6 g/mol [1]

Below is a 2D representation of the chemical structure of echinulin:

Indole Moiety

Diketopiperazine Ring

Substituents

Echinulin

O
O

O
O

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/115252
https://pubchem.ncbi.nlm.nih.gov/compound/115252
https://www.benchchem.com/product/b167357?utm_src=pdf-body
https://www.benchchem.com/product/b167357?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: 2D Chemical Structure of Echinulin.

Quantitative Data
Spectroscopic Data
The structural elucidation of echinulin relies heavily on Nuclear Magnetic Resonance (NMR)

spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts in

CDCl₃.

Table 1: ¹H NMR Spectroscopic Data for Echinulin (in CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 3.85 q 6.8

H-4 7.30 d 8.0

H-6 7.05 d 8.0

H-8 7.08 s

H-10a 3.25 dd 14.5, 4.0

H-10b 2.90 dd 14.5, 8.0

H-11 4.10 m

NH-1 8.05 s

NH-9 5.80 br s

NH-12 5.95 br s

H-14 5.30 t 7.0

H-15 3.40 d 7.0

H-17 1.75 s

H-18 1.80 s

H-20 5.30 t 7.0

H-21 3.40 d 7.0

H-23 1.75 s

H-24 1.80 s

H-26 6.10 dd 17.5, 10.5

H-27a 5.10 d 10.5

H-27b 5.05 d 17.5

H-28 1.45 s

H-29 1.45 s
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Table 2: ¹³C NMR Spectroscopic Data for Echinulin (in CDCl₃)[2]
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Position Chemical Shift (δ, ppm)

C-2 140.5

C-3 54.5

C-3a 108.0

C-4 118.5

C-5 126.5

C-6 111.0

C-7 121.5

C-7a 136.0

C-8 122.0

C-10 28.0

C-11 56.0

C-13 167.0

C-14 123.0

C-15 28.5

C-16 132.0

C-17 18.0

C-18 26.0

C-19 170.0

C-20 123.0

C-21 28.5

C-22 132.0

C-23 18.0

C-24 26.0
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C-25 42.0

C-26 145.0

C-27 112.0

C-28 27.0

C-29 27.0

Crystallographic Data
As of the latest search, a complete Crystallographic Information File (CIF) for echinulin is not

publicly available. However, analysis of closely related indole alkaloids containing a

diketopiperazine ring provides representative data for bond lengths and angles within this core

structure. The following table presents typical values.

Table 3: Representative Bond Lengths and Angles for the Diketopiperazine Core

Bond Length (Å) Angle Degree (°)

N1-C2 1.34 C6-N1-C2 124.5

C2-C3 1.52 N1-C2-C3 115.0

C3-N4 1.46 C2-C3-N4 111.0

N4-C5 1.34 C3-N4-C5 123.0

C5-C6 1.52 N4-C5-C6 115.5

C6-N1 1.46 C5-C6-N1 110.5

C2=O 1.24 O=C2-N1 121.0

C5=O 1.24 O=C5-N4 121.0

Note: These values are illustrative and based on related structures. Actual values for echinulin
may vary.

Experimental Protocols
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Isolation and Purification of Echinulin from Aspergillus
sp.

Fungal Culture:Aspergillus amstelodami is cultured on a suitable solid medium (e.g., potato

dextrose agar) or in a liquid medium (e.g., potato dextrose broth) at 25-28 °C for 14-21 days.

Extraction: The fungal mycelium and medium are harvested and extracted exhaustively with

a solvent mixture such as ethyl acetate/methanol. The organic extracts are combined and

concentrated under reduced pressure.[3]

Chromatographic Separation: The crude extract is subjected to column chromatography on

silica gel. A gradient elution system, starting with n-hexane and gradually increasing the

polarity with ethyl acetate, is employed. Fractions are collected and monitored by thin-layer

chromatography (TLC).

Purification: Fractions containing echinulin are combined and further purified by preparative

high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of

methanol/water to yield pure echinulin.

NMR Spectroscopic Analysis
Sample Preparation: A 5-10 mg sample of purified echinulin is dissolved in approximately

0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard.

¹H NMR Spectroscopy: ¹H NMR spectra are recorded on a 400 or 500 MHz spectrometer.

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds,

and 16-64 scans.[3]

¹³C NMR Spectroscopy: ¹³C NMR spectra are acquired on the same instrument at a

corresponding frequency (e.g., 100 or 125 MHz). A spectral width of 200-220 ppm and a

larger number of scans (1024-4096) are typically required due to the lower natural

abundance of ¹³C.[3]

2D NMR Experiments: To unambiguously assign the proton and carbon signals, 2D NMR

experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
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X-ray Crystallography
Crystallization: Single crystals of echinulin suitable for X-ray diffraction are grown by slow

evaporation of a solution of the purified compound in a suitable solvent system (e.g.,

methanol, ethanol, or acetone). Vapor diffusion techniques, with a precipitant, can also be

employed.[4]

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low

temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations. X-ray

diffraction data are collected using a diffractometer equipped with a monochromatic X-ray

source (e.g., Mo Kα or Cu Kα radiation).[5]

Structure Solution and Refinement: The diffraction data are processed to determine the unit

cell dimensions and space group. The crystal structure is solved using direct methods or

Patterson methods and refined by full-matrix least-squares procedures.[6]

Signaling Pathway Involvement: NF-κB Activation
Echinulin has been reported to contribute to the activation of T cell subsets, leading to the

activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The canonical NF-κB

pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The

precise molecular target of echinulin within this pathway is still under investigation, but the

general mechanism of activation is understood to proceed as follows:
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Caption: Echinulin-induced NF-κB Signaling Pathway.
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The activation cascade begins with the stimulation of a cell surface receptor, leading to the

recruitment and activation of the IκB kinase (IKK) complex. The IKK complex, composed of

IKKα, IKKβ, and NEMO, then phosphorylates the inhibitory protein IκBα at serine residues

(Ser32 and Ser36).[7] This phosphorylation event marks IκBα for ubiquitination and subsequent

degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization

signal of the p50-p65 heterodimer, allowing its translocation into the nucleus. In the nucleus,

the active NF-κB dimer binds to specific κB sites in the promoter regions of target genes,

thereby initiating the transcription of genes involved in inflammation and cell survival.[8]

Conclusion
Echinulin is a structurally complex and stereochemically defined natural product with

significant biological activity. Its characterization has been made possible through a

combination of spectroscopic and crystallographic techniques. The detailed understanding of

its structure and its interaction with cellular signaling pathways, such as the NF-κB pathway, is

crucial for its potential development as a therapeutic agent. This guide provides a foundational

repository of technical information to aid researchers and scientists in their exploration of

echinulin and its derivatives. Further investigation is warranted to fully elucidate the specific

molecular interactions of echinulin and to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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